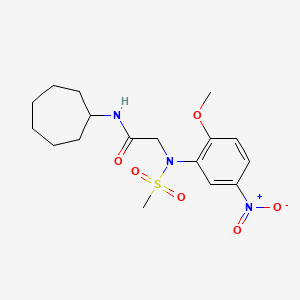
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to the glutamate receptor leads to the activation of ion channels, resulting in the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization and the generation of an action potential. By blocking the binding of glutamate, CNQX inhibits the activation of the ion channels and prevents the generation of an action potential.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. CNQX has also been shown to inhibit the excitotoxicity that occurs in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, CNQX has been shown to reduce pain perception and alleviate symptoms of drug addiction and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX is a highly specific and potent antagonist of the ionotropic glutamate receptor and has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, one limitation of CNQX is that it is not selective for a specific subtype of glutamate receptor and can inhibit the activity of all ionotropic glutamate receptors. Another limitation is that CNQX has a relatively short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
For research on CNQX include the development of more selective antagonists for specific subtypes of glutamate receptors, the investigation of the role of glutamate receptors in the development of psychiatric disorders, and the development of novel therapies for neurodegenerative disorders based on the inhibition of glutamate receptors.
Métodos De Síntesis
CNQX can be synthesized by reacting 2-amino-5-nitrophenol with cycloheptylamine, followed by the addition of methylsulfonyl chloride and glycine. The final product is obtained after purification through recrystallization. The synthesis of CNQX has been well established, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CNQX has also been used to study the role of glutamate receptors in pain perception, drug addiction, and psychiatric disorders.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16-10-9-14(20(22)23)11-15(16)19(27(2,24)25)12-17(21)18-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDULDSEWBDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

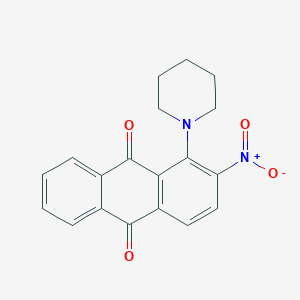
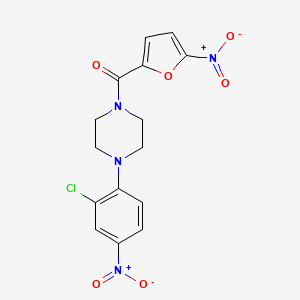
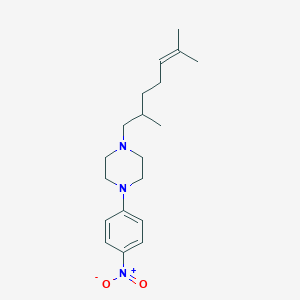
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
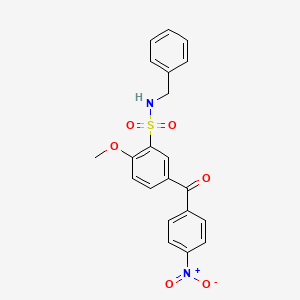
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
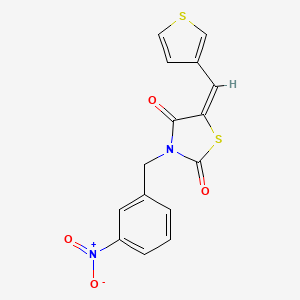


![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)